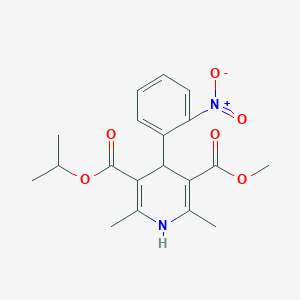
3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable source for scientific research. However, one of the limitations of using this compound is its high cost, which may limit its availability for some research groups.
Direcciones Futuras
There are several future directions for research involving 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is to investigate its potential as a drug delivery system for various drugs. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets.
Métodos De Síntesis
The synthesis of 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the condensation reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In addition, this compound has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Propiedades
Fórmula molecular |
C19H22N2O6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-O-methyl 5-O-propan-2-yl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-10(2)27-19(23)16-12(4)20-11(3)15(18(22)26-5)17(16)13-8-6-7-9-14(13)21(24)25/h6-10,17,20H,1-5H3 |
Clave InChI |
RSTVYACYSIEKFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)

![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
![3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280556.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
